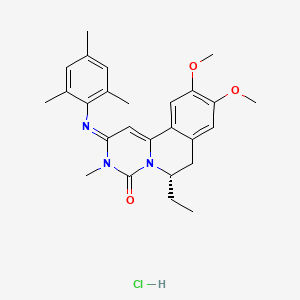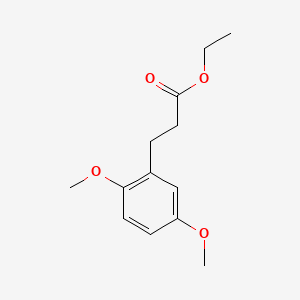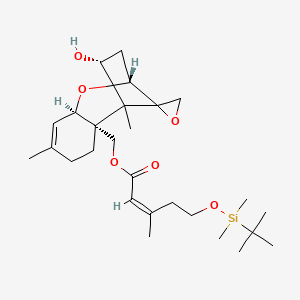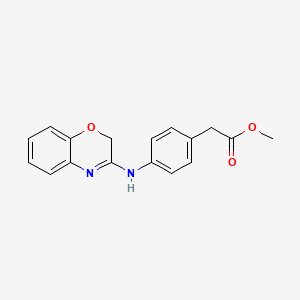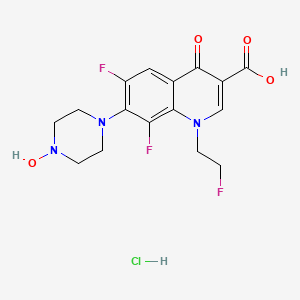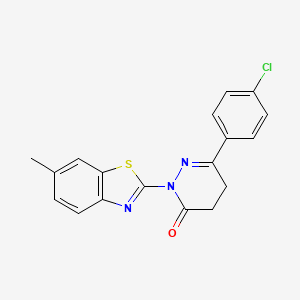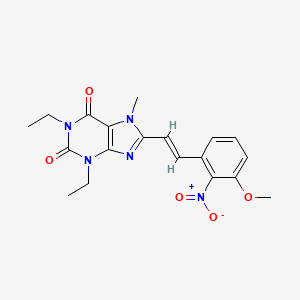
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals. Xanthines are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by its unique structure, which includes a methoxy group and a nitro group attached to a styryl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine typically involves a multi-step process. One common method is the modified Wittig reaction, which uses potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst . The reaction conditions often include refluxing in dry solvents under an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for high yield and purity, with steps to remove any impurities or by-products formed during the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the xanthine core.
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on the xanthine core.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine: Found in chocolate, known for its mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the styryl moiety, differentiate it from other xanthine derivatives and make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
155271-57-1 |
|---|---|
Fórmula molecular |
C19H21N5O5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H21N5O5/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)14(20-17)11-10-12-8-7-9-13(29-4)15(12)24(27)28/h7-11H,5-6H2,1-4H3/b11-10+ |
Clave InChI |
CDNHSPOOIPWFPF-ZHACJKMWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


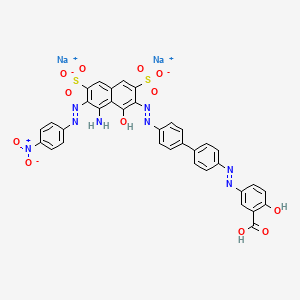
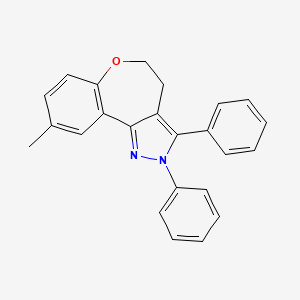
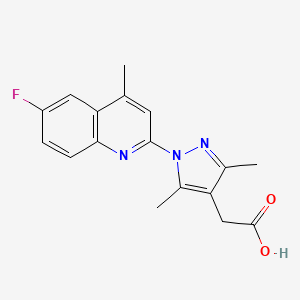
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
